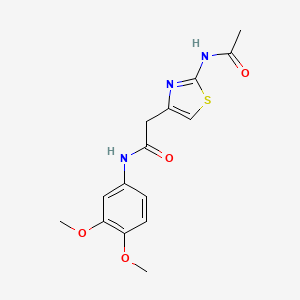
7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a trifluoromethyl-containing naphthyridine derivative. Naphthyridines are a class of compounds known for their diverse pharmacological activities, and the introduction of trifluoromethyl groups often enhances their biological properties. The methoxyphenoxy substituent suggests potential for increased solubility and interaction with biological targets.
Synthesis Analysis
The synthesis of related trifluoromethyl-containing 2-amino-1,8-naphthyridines has been reported using a one-pot cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine under mild conditions, yielding products in 26–73% yields . Although the specific synthesis of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is not detailed, similar synthetic strategies could potentially be applied, utilizing a 4-methoxyphenoxy substituent.
Molecular Structure Analysis
The molecular structure of naphthyridines like the one is characterized by a fused two-ring system with nitrogen atoms at the 1 and 8 positions. The presence of bis(trifluoromethyl) groups at the 2 and 4 positions would likely influence the electron distribution and chemical reactivity of the molecule, as well as its three-dimensional shape, which is crucial for biological interactions.
Chemical Reactions Analysis
While the specific chemical reactions of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine are not provided, related compounds have been synthesized through reactions involving organolithiums . These reactions typically involve the formation of carbon-nitrogen bonds and can be used to introduce various substituents into the naphthyridine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by the trifluoromethyl groups and the methoxyphenoxy substituent. Trifluoromethyl groups are known to increase the lipophilicity of molecules, which can affect their pharmacokinetic properties. The methoxy group could potentially increase the solubility in organic solvents and might also affect the molecule's ability to form hydrogen bonds.
Scientific Research Applications
Biological Activities and Applications
Antimicrobial and Antiviral Properties 1,8-Naphthyridine derivatives, including those structurally related to 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, have been recognized for their antimicrobial and antiviral activities. These compounds exhibit potential as scaffolds in therapeutic research, underscoring their application in developing treatments against microbial and viral infections. The wide range of biological properties establishes these derivatives as potent candidates for further exploration in pharmaceutical sciences (Madaan et al., 2015).
Anticancer and Anti-inflammatory Applications The exploration of 1,8-naphthyridine derivatives in anticancer and anti-inflammatory research highlights their significant therapeutic potential. These compounds have been found to inhibit various cancer cell lines and possess anti-inflammatory properties, offering a promising avenue for the development of novel anticancer and anti-inflammatory agents. This reflects their versatility and effectiveness in addressing a range of pathological conditions (Gurjar & Pal, 2018; Gurjar & Pal, 2019).
properties
IUPAC Name |
7-(4-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c1-26-9-2-4-10(5-3-9)27-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQYRRMNESEMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

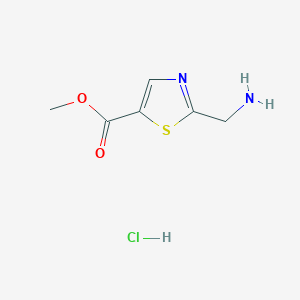
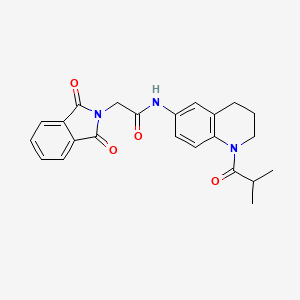
![2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2549215.png)
![2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2549217.png)
![((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2549219.png)
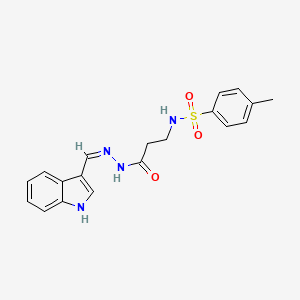
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2549221.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)
![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)
![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)
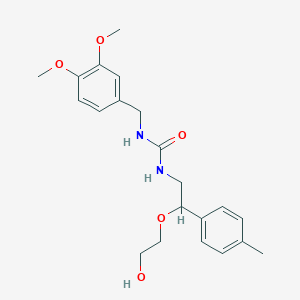
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)
